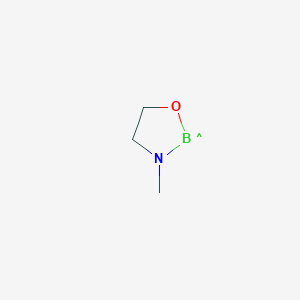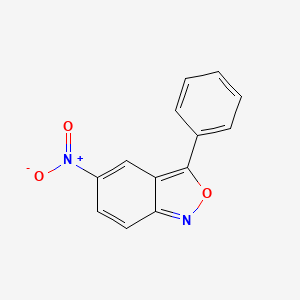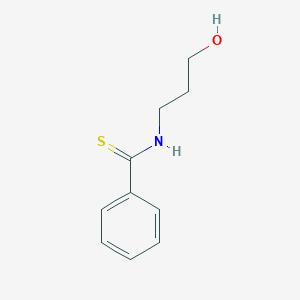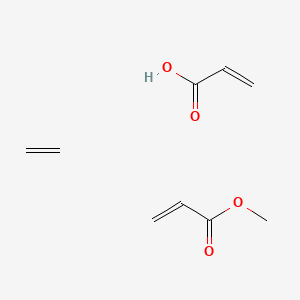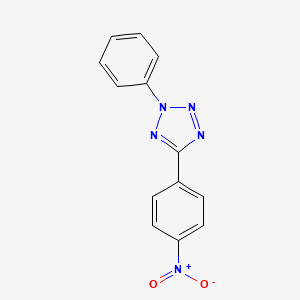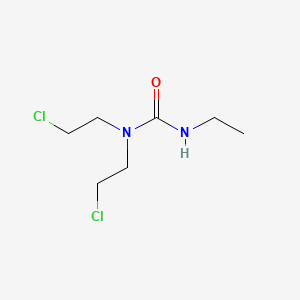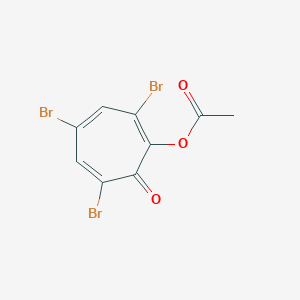
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate is a chemical compound with the molecular formula C9H5Br3O3 and a molecular weight of 400.846 g/mol . This compound is known for its unique structure, which includes a tribrominated cycloheptatrienone core with an acetate group attached. It is often used in various chemical reactions and research applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate typically involves the bromination of cycloheptatrienone followed by acetylation. One common method involves the reaction of cycloheptatrienone with bromine in the presence of a catalyst to introduce the bromine atoms at the 2, 4, and 6 positions. The resulting tribrominated product is then reacted with acetic anhydride to form the acetate ester .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state products, although this is less common due to the already high oxidation state of the bromine atoms.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and reduction reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet used in clinical settings.
Wirkmechanismus
The mechanism of action of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The acetate group can also undergo hydrolysis under basic conditions, releasing acetic acid and the corresponding tribrominated cycloheptatrienone .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate include:
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one: This compound lacks the acetate group but has a similar tribrominated cycloheptatrienone core.
2,4,6-Tribromo-3,5-diiodoaniline: This compound has a similar tribrominated structure but with additional iodine atoms and an aniline group.
2,4,6-Tribromo-3-methoxy-phenol: This compound features a tribrominated phenol core with a methoxy group.
The uniqueness of this compound lies in its combination of the tribrominated cycloheptatrienone core with an acetate group, which imparts distinct reactivity and stability properties.
Eigenschaften
CAS-Nummer |
41809-63-6 |
|---|---|
Molekularformel |
C9H5Br3O3 |
Molekulargewicht |
400.85 g/mol |
IUPAC-Name |
(2,4,6-tribromo-7-oxocyclohepta-1,3,5-trien-1-yl) acetate |
InChI |
InChI=1S/C9H5Br3O3/c1-4(13)15-9-7(12)3-5(10)2-6(11)8(9)14/h2-3H,1H3 |
InChI-Schlüssel |
GDBJCLICJLTQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C(C1=O)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


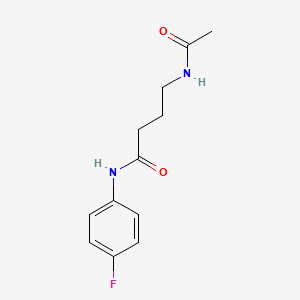
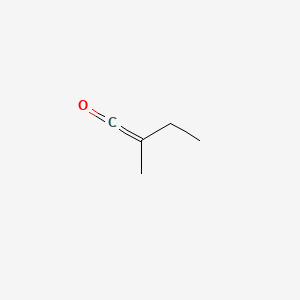
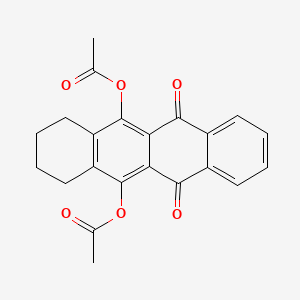
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
